molecular formula C16H17ClN4O B12241475 1-(3-Chlorophenyl)-3-methyl-3-[1-(pyridin-2-yl)azetidin-3-yl]urea

1-(3-Chlorophenyl)-3-methyl-3-[1-(pyridin-2-yl)azetidin-3-yl]urea

Cat. No.: B12241475
M. Wt: 316.78 g/mol
InChI Key: VPFHPNYXPUOLII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-3-methyl-3-[1-(pyridin-2-yl)azetidin-3-yl]urea is a synthetic organic compound with the molecular formula C13H12ClN3O It is known for its unique structure, which includes a chlorophenyl group, a pyridinyl group, and an azetidinyl group

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-3-methyl-3-[1-(pyridin-2-yl)azetidin-3-yl]urea typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-chlorophenyl isocyanate with 3-methyl-1-(pyridin-2-yl)azetidine in the presence of a suitable solvent and catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product’s formation. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-3-methyl-3-[1-(pyridin-2-yl)azetidin-3-yl]urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions may include corresponding urea derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield reduced forms of the compound with altered functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols. These reactions result in the formation of substituted derivatives with new functional groups.

Scientific Research Applications

1-(3-Chlorophenyl)-3-methyl-3-[1-(pyridin-2-yl)azetidin-3-yl]urea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers study its interactions with biological targets to understand its mode of action.

    Medicine: In medicinal chemistry, the compound is explored as a potential drug candidate. Its ability to interact with specific molecular targets makes it a subject of interest for developing new therapeutic agents.

    Industry: The compound’s unique properties make it useful in various industrial applications, such as the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-methyl-3-[1-(pyridin-2-yl)azetidin-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-3-methyl-3-[1-(pyridin-2-yl)azetidin-3-yl]urea can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-3-(4-methyl-pyridin-2-yl)-urea: This compound has a similar structure but with different substitution patterns on the phenyl and pyridinyl groups. The differences in substitution can lead to variations in biological activity and chemical reactivity.

    2-(4-Chlorophenyl)-1-(pyridin-3-yl)ethanone: This compound shares the chlorophenyl and pyridinyl groups but has a different core structure. The presence of an ethanone group instead of an azetidinyl group results in distinct chemical and biological properties.

Properties

Molecular Formula

C16H17ClN4O

Molecular Weight

316.78 g/mol

IUPAC Name

3-(3-chlorophenyl)-1-methyl-1-(1-pyridin-2-ylazetidin-3-yl)urea

InChI

InChI=1S/C16H17ClN4O/c1-20(16(22)19-13-6-4-5-12(17)9-13)14-10-21(11-14)15-7-2-3-8-18-15/h2-9,14H,10-11H2,1H3,(H,19,22)

InChI Key

VPFHPNYXPUOLII-UHFFFAOYSA-N

Canonical SMILES

CN(C1CN(C1)C2=CC=CC=N2)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.